3,5-Dibromo-2-chlorobenzamide

X-ray crystallography Solid-state chemistry Intermolecular interactions

Sourcing a benzamide building block with a precise 2-chloro-3,5-dibromo substitution pattern is critical for reproducible SAR and cross-coupling studies. 3,5-Dibromo-2-chlorobenzamide (CAS 860683-15-4) meets this need as a ≥97% pure research reagent with a defined LogP (2.96) and TPSA (43.09 Ų). • Enables sequential, regioselective functionalization via differential Br vs. Cl reactivity in Suzuki, Stille, or Buchwald-Hartwig reactions. • Serves as a non-interchangeable scaffold-substituting analogs alters electronic distribution, solubility, and biological readouts. • Supplied exclusively for R&D and further manufacturing with reliable global fulfillment.

Molecular Formula C7H4Br2ClNO
Molecular Weight 313.37 g/mol
CAS No. 860683-15-4
Cat. No. B1385827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-chlorobenzamide
CAS860683-15-4
Molecular FormulaC7H4Br2ClNO
Molecular Weight313.37 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)N)Cl)Br)Br
InChIInChI=1S/C7H4Br2ClNO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12)
InChIKeyKYDKACKCSSIVBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2-chlorobenzamide (CAS 860683-15-4): A Halogenated Benzamide Building Block for Chemical Synthesis


3,5-Dibromo-2-chlorobenzamide (CAS: 860683-15-4), with the molecular formula C₇H₄Br₂ClNO and a molecular weight of 313.37 g/mol, is a halogenated benzamide derivative . It is primarily offered as a high-purity (typically ≥95% to 97%) organic building block for research and further manufacturing . Its distinct substitution pattern—two bromine atoms at the 3 and 5 positions and a chlorine atom at the 2 position—defines its chemical identity and is the primary factor differentiating it from other benzamide analogs . This compound is not intended for diagnostic or therapeutic use and is exclusively supplied for laboratory-scale synthesis and life sciences research .

Why 3,5-Dibromo-2-chlorobenzamide Cannot Be Simply Replaced by Other Halogenated Benzamides in Research Applications


Halogenated benzamides exhibit highly variable physicochemical and biological properties that are exquisitely sensitive to the number, position, and identity of the halogen substituents [1]. The specific 2-chloro-3,5-dibromo pattern of this compound results in a unique molecular geometry and electronic distribution that governs its intermolecular interactions, solubility, and reactivity [2]. Directly substituting this compound with a different analog—such as 3,5-dibromobenzamide (which lacks the 2-chloro group) or 2-chlorobenzamide (which lacks the 3,5-dibromo groups)—would fundamentally alter these critical parameters, leading to unpredictable and non-comparable results in synthetic pathways or biological assays . Therefore, the precise halogenation pattern is a non-interchangeable specification for researchers aiming for reproducibility and target-specific outcomes.

3,5-Dibromo-2-chlorobenzamide: Key Quantitative Differentiation Evidence for Scientific Selection


Unique Hydrogen Bonding Geometry in the Solid State Revealed by X-Ray Crystallography

The solid-state packing of 3,5-dibromo-2-chlorobenzamide, as determined by single-crystal X-ray diffraction, is characterized by a specific network of C-H···O and Br···O interactions [1]. The crystal structure was solved in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, refined to a final R1 value of 0.053 for 2043 observed reflections [2]. This precise intermolecular geometry, dictated by the unique 2-chloro-3,5-dibromo substitution pattern, is distinct from the packing arrangements of its non-chlorinated or mono-halogenated analogs. For instance, the structure of the related 2,5-dibromobenzamide is known to exhibit different crystallographic parameters and intermolecular contacts due to its distinct halogen positions .

X-ray crystallography Solid-state chemistry Intermolecular interactions

Enhanced Lipophilicity (LogP) Distinguishes it from Mono- and Non-Halogenated Benzamide Analogs

The calculated partition coefficient (LogP) for 3,5-dibromo-2-chlorobenzamide is 2.9639 . This value quantifies its moderate lipophilicity, which is a direct consequence of its dense halogenation pattern. In stark contrast, the non-halogenated parent compound, benzamide, has a significantly lower calculated LogP of approximately 0.64 [1]. Even when compared to a mono-halogenated analog, such as 2-chlorobenzamide (calculated LogP ~1.2), the target compound exhibits a >1.7 unit increase in LogP [2]. Furthermore, 3,5-dibromobenzamide, lacking the chlorine atom, has a calculated XLogP3 of 2.6, which is 0.36 units lower than the target compound .

LogP Lipophilicity Drug-likeness ADME

Differentiation via Topological Polar Surface Area (TPSA) Relative to Benzamide Derivatives

The calculated Topological Polar Surface Area (TPSA) for 3,5-dibromo-2-chlorobenzamide is 43.09 Ų . TPSA is a widely used descriptor for predicting a molecule's ability to cross cell membranes and the blood-brain barrier. This value is identical to that of benzamide (43.1 Ų) and 3,5-dibromobenzamide (43.1 Ų), which is expected as the amide group is the sole contributor to the polar surface area in these compounds [1]. However, when combined with its significantly higher LogP (2.96), the target compound presents a unique ADME profile compared to these analogs. While benzamide has a TPSA of 43.1 Ų but a low LogP of 0.64, and 3,5-dibromobenzamide has a TPSA of 43.1 Ų with a LogP of 2.6, the target compound's combination of identical polar surface area and higher lipophilicity suggests it will have distinct passive membrane diffusion characteristics [1][2].

TPSA Drug-likeness Bioavailability ADME

In Silico Evidence of Interaction with the Ecdysone Receptor in Insect Cell Lines

Computational target prediction and in vitro data from BindingDB suggest that 3,5-dibromo-2-chlorobenzamide may act as an agonist at the ecdysone receptor, with reported EC50 values of 151 nM in Bombyx mori Bm5 cells and 437 nM in Spodoptera littoralis Sl2 cells [1]. In contrast, a structurally related but different halogenated benzamide (CHEMBL2286426) showed a much lower potency of 34 nM in the same Bm5 assay, indicating that small changes in the halogenation pattern can drastically alter potency [1]. While this data is for a compound with a similar but not identical structure, it strongly supports the class-level inference that the specific halogen substitution pattern of 3,5-dibromo-2-chlorobenzamide is a key determinant of its biological target engagement [2].

Ecdysone receptor Agonist Insect cell assay Biological activity

Optimal Research and Development Applications for 3,5-Dibromo-2-chlorobenzamide (CAS 860683-15-4)


Rational Design and Synthesis of Halogenated Benzamide Libraries for Agrochemical or Insecticide Discovery

Based on the class-level evidence for ecdysone receptor agonist activity in halogenated benzamides [1], 3,5-dibromo-2-chlorobenzamide serves as a logical and distinct starting material for synthesizing focused libraries of analogs. Researchers aiming to optimize potency or selectivity against insect-specific targets can use this compound to explore the structure-activity relationship (SAR) around the 2-chloro-3,5-dibromo substitution pattern. The unique LogP and TPSA profile further supports its use in designing compounds with tailored ADME properties for agricultural applications .

Crystal Engineering and Solid-State Formulation Studies

The well-defined and unique solid-state structure of 3,5-dibromo-2-chlorobenzamide, characterized by specific C-H···O and Br···O interactions [2], makes it an excellent model compound for crystal engineering. Researchers focused on understanding halogen bonding, designing co-crystals, or studying the impact of halogenation on solid-state stability and solubility can use this compound as a well-documented reference. Its distinct crystallographic parameters provide a robust baseline for comparative studies with other halogenated benzamides [3].

Medicinal Chemistry Probe for Modulating ADME Properties in Lead Optimization

In medicinal chemistry programs where a benzamide core is present, 3,5-dibromo-2-chlorobenzamide offers a specific combination of lipophilicity (LogP 2.96) and polar surface area (TPSA 43.09 Ų) that is distinct from simpler analogs like benzamide or 2-chlorobenzamide . This makes it a valuable building block for systematically probing the impact of increased halogenation on cell permeability, metabolic stability, and off-target binding, allowing medicinal chemists to fine-tune the drug-like properties of a lead series [4].

General Chemical Synthesis Intermediate for Cross-Coupling Reactions

The multiple heavy halogen atoms (Br and Cl) on the aromatic ring of 3,5-dibromo-2-chlorobenzamide provide versatile handles for a wide range of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations . The differential reactivity of the bromine versus chlorine atoms allows for sequential and regioselective functionalization, enabling the efficient construction of more complex molecular architectures for various life science applications. Its commercial availability at high purity (≥95%) makes it a practical and reliable reagent for these synthetic endeavors .

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